3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid
Overview
Description
3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a sulfonamide group The presence of the 4-fluorophenyl and methyl groups attached to the sulfonamide moiety adds to its structural diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P2S5) in an acidic medium.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring is treated with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the thiophene-2-carboxylic acid with 4-fluorobenzenesulfonyl chloride and methylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and Friedel-Crafts acylation, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrothiophenes, sulfonated thiophenes
Scientific Research Applications
3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammation and cancer.
Material Science: The thiophene ring system is valuable in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It can be used to study the interactions of sulfonamide-containing compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of enzymes, allowing it to inhibit enzyme activity. Additionally, the fluorophenyl group can enhance binding affinity to certain receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the sulfonamide and fluorophenyl groups, making it less versatile in medicinal applications.
4-fluorobenzenesulfonamide: Does not contain the thiophene ring, limiting its use in material science applications.
Methylsulfonylthiophene: Similar structure but lacks the fluorophenyl group, which can affect its biological activity.
Uniqueness
3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid is unique due to the combination of the thiophene ring, sulfonamide group, and fluorophenyl group. This combination provides a balance of electronic properties and steric effects, making it a versatile compound for various applications in medicinal chemistry, material science, and biological research .
Properties
IUPAC Name |
3-[(4-fluorophenyl)-methylsulfamoyl]thiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4S2/c1-14(9-4-2-8(13)3-5-9)20(17,18)10-6-7-19-11(10)12(15)16/h2-7H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIOSHJUVTXKEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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